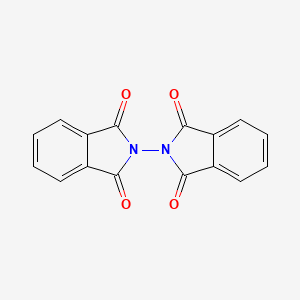

N,N'-Biphthalimide

説明

Structure

3D Structure

特性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2O4/c19-13-9-5-1-2-6-10(9)14(20)17(13)18-15(21)11-7-3-4-8-12(11)16(18)22/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZKUURJDMPKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195970 | |

| Record name | Phthalimidophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4388-29-8 | |

| Record name | Phthalimidophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004388298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Biphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimidophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalic anhydride azine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIMIDOPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYD6ZK1D28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N,n Biphthalimide

Direct Synthesis Approaches to the N,N'-Biphthalimide Core

The formation of the this compound structure can be achieved through several direct synthetic methodologies, including classical condensation reactions and modern transition metal-catalyzed processes.

Cyclocondensation and Oxidative Coupling Reactions

The synthesis of the this compound core can be achieved through oxidative coupling reactions. One approach involves the in-situ formation of N-nitrosoanilines followed by a rhodium(III)-catalyzed C-H activation and oxidative coupling. frontiersin.org This method provides a pathway to functionalized N-nitroso ortho β-aryl aldehydes and ketones. frontiersin.org While not a direct synthesis of this compound itself, the underlying principle of N-N bond formation via oxidative coupling is a relevant strategy. Catalyst-free oxidative N-N coupling has also been reported for the synthesis of 1,2,3-triazole compounds, demonstrating that under specific conditions, N-N bond formation can proceed without a metal catalyst. rsc.org Furthermore, copper-catalyzed oxidative dehydrogenative N-N bond formation has been developed for the synthesis of N,N'-diarylindazol-3-ones, showcasing another catalytic system for creating N-N linkages. rsc.org

Transition metal-catalyzed oxidative coupling of C-H bonds with unsaturated molecules is a powerful strategy for constructing complex cyclic structures. snnu.edu.cn Palladium catalysts, in particular, are effective in mediating oxidative C-H activation. snnu.edu.cn For instance, the palladium-catalyzed oxidative coupling of N-aryl-2-aminopyridines with alkynes yields substituted indoles. snnu.edu.cn

Transition Metal-Catalyzed Dimerization Strategies

Transition metal catalysis plays a crucial role in the dimerization of phthalimide (B116566) derivatives to form this compound. While direct dimerization of phthalimide is not extensively detailed in the provided results, related N-arylation and coupling reactions provide insight into potential catalytic systems. Copper-catalyzed N-arylation reactions are significant in organic synthesis for creating arylamines and N-arylheterocyclic compounds. beilstein-journals.org These reactions can be mediated by various copper salts and have been improved through the use of organoboron compounds. beilstein-journals.orgresearchgate.net

The development of novel ligands can significantly enhance the efficacy of transition metal catalysts. For example, N,N'-dibenzyloxalamide (DBO) has been identified as a potent ligand for promoting copper-catalyzed coupling of heteroanilines with (hetero)aryl halides. nih.gov This highlights the importance of ligand design in achieving efficient catalytic cycles.

Novel Catalyst Systems for Biphthalimide Formation

Recent advancements in catalysis have introduced novel systems that could be applicable to the synthesis of this compound. Deep eutectic solvents (DESs) have emerged as effective catalysts in various organic transformations, including condensation reactions for the synthesis of pharmaceutical precursors. mdpi.com For instance, a DES composed of choline (B1196258) chloride and p-toluenesulfonic acid has been used to achieve high yields in condensation processes. mdpi.com

Ruthenium(II) complexes bearing tridentate nitrogen-based ligands, synthesized via "click chemistry," have shown excellent activity in the hydrogenation of ketones and aldehydes. rsc.org These air-stable complexes are prepared from readily available starting materials. rsc.org Additionally, biopolymer-based nanomagnetic catalysts, such as those derived from starch, offer an environmentally friendly and recyclable option for catalyzing organic reactions. scielo.org.za Magnetic nanocatalysts, like those based on Fe3O4, are easily recoverable using an external magnet. scielo.org.zafrontiersin.org

Derivatization and Functionalization Strategies of the Biphthalimide Scaffold

Once the this compound core is synthesized, it can be further modified through various chemical transformations to introduce different functional groups.

N-Alkylation and N-Arylation Reactions on Imide Nitrogen Atoms

The nitrogen atoms of the imide rings in this compound are susceptible to alkylation and arylation, allowing for the introduction of a wide range of substituents.

N-Alkylation: The N-alkylation of imides can be efficiently carried out using various methods. A convenient and selective method involves the use of alkyl halides in ionic liquids with potassium hydroxide (B78521) as a base. organic-chemistry.org This approach is applicable to a range of N-acidic heterocyclic compounds, including phthalimide. organic-chemistry.org Mechanochemical methods, such as ball milling, offer a solvent-free alternative for the N-alkylation of imides, providing good yields and representing an environmentally friendly approach. beilstein-journals.org Phase-transfer catalysis, assisted by ultrasound irradiation, has also been successfully employed for the N-alkylation of potassium phthalimide. researchgate.net

N-Arylation: Copper-catalyzed N-arylation of imides with arylboronic acids is a major method for synthesizing N-aryl imides. organic-chemistry.org A facile and efficient method for the N-arylation of phthalimide with arylboroxine has been developed using a simple copper salt in ethanol (B145695), which is a base-free and economical system. beilstein-journals.orgresearchgate.net Transition-metal-free N-arylation of tertiary amines using benzyne (B1209423) precursors has also been reported, offering a mild, room-temperature method. organic-chemistry.org

| Reaction Type | Substrate | Reagent | Catalyst/Base | Solvent/Conditions | Yield |

|---|---|---|---|---|---|

| N-Alkylation | Phthalimide | Alkyl Halides | Potassium Hydroxide | Ionic Liquids | High |

| N-Alkylation | Imide Derivatives | Alkyl Halides | K2CO3 | Ball Milling (Solvent-free) | Good |

| N-Alkylation | Potassium Phthalimide | 2-Bromo-1-phenyl propane | Tetraoctylammonium bromide | Methanol / Ultrasound | - |

| N-Arylation | Imides | Arylboronic Acids | Copper Acetate | - | - |

| N-Arylation | Phthalimide | Arylboroxine | Copper Salt | Ethanol | Moderate to Excellent |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The aromatic rings of the biphthalimide scaffold can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Electrophilic Aromatic Substitution: The characteristic reaction of aromatic compounds is electrophilic aromatic substitution, where a hydrogen atom on the aromatic ring is replaced by an electrophile. sinica.edu.tw The reactivity of aromatic rings towards electrophiles is influenced by the substituents already present. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it. sinica.edu.tw The phthalimide moiety is generally considered electron-withdrawing, which would direct incoming electrophiles to the meta position relative to the imide connection. libretexts.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. sinica.edu.tw

Nucleophilic Aromatic Substitution: In contrast to electrophilic substitution, nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. wikipedia.org This type of reaction is favored by the presence of strong electron-withdrawing groups on the aromatic ring. sinica.edu.tw The imide groups of this compound would activate the aromatic rings towards nucleophilic attack. Nucleophilic substitution reactions can occur at saturated or unsaturated carbon centers. wikipedia.org For aromatic systems, these reactions often proceed through mechanisms other than SN1 or SN2, such as the SNAr mechanism. wikipedia.orgscripps.edu

| Reaction Type | General Principle | Influence of Phthalimide Group |

|---|---|---|

| Electrophilic Substitution | Replacement of H by an electrophile (e.g., NO2+, Br+, SO3, RCO+). sinica.edu.tw | Deactivating and meta-directing. libretexts.org |

| Nucleophilic Substitution | Replacement of a leaving group by a nucleophile (e.g., OH-, NH2-). wikipedia.org | Activating towards nucleophilic attack. sinica.edu.tw |

Suzuki-Miyaura, Heck, and Stille Coupling Reactions for Aromatic Linkages

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govuwindsor.ca Among these, the Suzuki-Miyaura, Heck, and Stille reactions are particularly significant for creating linkages between aromatic systems. nih.govnumberanalytics.com These reactions are widely used in the synthesis of complex molecules, including pharmaceuticals and functional materials. nih.govnumberanalytics.comresearchgate.net

The Suzuki-Miyaura coupling involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. numberanalytics.comprinceton.edu It is favored for its mild reaction conditions and the low toxicity of the boron-containing reagents. nih.gov The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. princeton.edu

The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. numberanalytics.comprinceton.edu This reaction is a powerful method for the arylation or vinylation of alkenes.

The Stille coupling utilizes an organostannane (organotin compound) to couple with an sp2-hybridized organic halide. nih.govprinceton.edu A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups, making it highly effective for the synthesis of complex molecules. uwindsor.ca However, the toxicity of the organotin reagents is a significant drawback. The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

While direct examples of these coupling reactions on the this compound core itself are not extensively detailed in the provided results, the principles of these reactions are broadly applicable to aryl halides. For instance, a halogenated this compound could theoretically serve as the electrophilic partner in Suzuki-Miyaura, Heck, and Stille couplings to introduce further aromatic substituents. The success of such reactions would depend on factors like catalyst and ligand choice, reaction conditions, and the solubility of the biphthalimide substrate. princeton.edu For example, electron-withdrawing groups on the aryl halide can accelerate the rate of Suzuki-Miyaura and Stille reactions. nih.gov

| Reaction | Key Reactants | Catalyst | Key Advantages |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid + Aryl/vinyl halide | Palladium(0) complex | Mild conditions, low toxicity of reagents nih.gov |

| Heck Reaction | Unsaturated halide + Alkene | Palladium catalyst | Effective for arylation/vinylation of alkenes |

| Stille Coupling | Organostannane + sp2-hybridized organic halide | Palladium(0) complex | High functional group tolerance uwindsor.ca |

Click Chemistry and Other Modular Approaches for Conjugation

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for modularly connecting molecular building blocks. wikipedia.orgillinois.edu The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. wikipedia.orgnih.gov These reactions are bio-orthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. researchgate.net

Derivatives of this compound can be functionalized with either azide (B81097) or alkyne groups to participate in click reactions. This allows for the straightforward conjugation of this compound to a wide array of other molecules, such as biomolecules, polymers, or surfaces, that have been appended with the complementary reactive partner. wikipedia.orgresearchgate.netthermofisher.com For instance, an this compound bearing an alkyne group could be "clicked" onto an azide-modified peptide or polymer. nih.gov The resulting triazole linker is not just a passive connector; it is chemically stable and possesses electronic properties similar to an amide bond. nih.gov

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a variation of click chemistry that obviates the need for a copper catalyst, which can be toxic to living cells. wikipedia.org This approach utilizes strained cyclooctynes, such as dibenzocyclooctyne (DIBO), that react readily with azides. wikipedia.orgthermofisher.com This makes SPAAC particularly valuable for in vivo applications. thermofisher.com

Another modular approach is the strain-promoted alkyne-nitrone cycloaddition (SPANC), which forms N-alkylated isoxazolines and also proceeds without a metal catalyst. wikipedia.org These click chemistry and modular approaches offer a powerful and versatile strategy for creating complex architectures based on the this compound scaffold.

| Click Reaction Type | Key Functional Groups | Catalyst | Key Features |

| CuAAC | Azide + Terminal Alkyne | Copper(I) | High efficiency, stable triazole product wikipedia.orgnih.gov |

| SPAAC | Azide + Strained Cyclooctyne | None (strain-promoted) | Copper-free, suitable for live systems wikipedia.orgthermofisher.com |

| SPANC | Nitrone + Strained Alkyne | None (strain-promoted) | Metal-free, fast kinetics wikipedia.org |

Advanced Synthetic Techniques and Green Chemistry Approaches

Microwave-Assisted Synthesis of this compound and its Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comjocpr.com The technique relies on the efficient and uniform heating of the reaction mixture through the interaction of microwaves with polar molecules. mdpi.com

The synthesis of phthalimide derivatives has been shown to benefit significantly from microwave irradiation. For example, the reaction of phthalic anhydride (B1165640) with aryl or heterocyclic amines to form N-arylphthalamic acids, precursors to phthalimides, can be achieved in just 1-3 minutes in a domestic microwave oven with excellent yields. nih.gov Similarly, the synthesis of various N-heterocycles, a broad class that includes imides, has been successfully performed under microwave irradiation, showing significant improvements in reaction time and efficiency. rsc.org

In the context of this compound derivatives, microwave-assisted alkylations have been reported to drastically reduce reaction times from days to under 45 minutes, while also providing higher yields and selectivity. mdpi.com For instance, the microwave-assisted synthesis of dihomooxacalix researchgate.netarene phthalimides demonstrated these advantages over conventional reflux conditions. mdpi.com This suggests that the synthesis of this compound and its derivatives from appropriate precursors could be significantly optimized using microwave technology.

| Synthetic Method | Reaction Time | Yield | Key Advantage |

| Conventional Heating | Days | Moderate | Standard laboratory procedure |

| Microwave-Assisted | < 45 minutes | High | Drastic reduction in reaction time, improved yield and selectivity mdpi.com |

Synthesis in Ionic Liquids and Other Sustainable Media

Green chemistry principles encourage the use of environmentally benign solvents. pharmacyjournal.in Ionic liquids (ILs) have gained attention as "green" solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. pharmacyjournal.inresearchgate.netresearchgate.net They consist entirely of ions and are often liquid at or near room temperature. researchgate.net Their unique properties can enhance reaction rates and selectivity. pharmacyjournal.inresearchgate.net

The synthesis of various compounds has been successfully carried out in ionic liquids. For example, the synthesis of N,N'-dialkylimidazolium salts, a common type of ionic liquid, can be achieved through methods like acid-base neutralization or quaternization. dcu.ie While specific examples of this compound synthesis in ionic liquids are not detailed in the provided search results, the general applicability of ILs as solvents for a wide range of organic reactions suggests their potential utility in this context. researchgate.netdcu.ie The choice of cation and anion in the ionic liquid can be tailored to optimize the solubility of reactants and influence the course of the reaction. dcu.ieat.ua

Other sustainable media, such as water or bio-based solvents like glycerol (B35011) and ethyl lactate, are also being explored for greener chemical processes. pharmacyjournal.in The use of such solvents can reduce the environmental impact associated with traditional volatile organic compounds. pharmacyjournal.in

Flow Chemistry Applications in Biphthalimide Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages for chemical synthesis. noelresearchgroup.com These include improved reaction efficiency, enhanced safety for hazardous reactions, and the potential for automated, multi-step synthesis. noelresearchgroup.comnih.gov This technology allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to better reproducibility and scalability. osti.gov

Flow chemistry has been successfully applied to the synthesis of a variety of complex molecules, including peptides and pyrazole (B372694) derivatives. nih.govmdpi.com For instance, an automated fast-flow instrument has been used for the rapid synthesis of long peptide chains. nih.gov While direct applications of flow chemistry to the synthesis of this compound are not explicitly mentioned in the search results, the principles are transferable. A potential flow process for this compound could involve pumping solutions of the starting materials, such as a biphenyltetracarboxylic dianhydride and a primary amine, through a heated reactor coil to facilitate the imidization reaction. researchgate.net This approach could enable efficient and scalable production of this compound and its derivatives. osti.govrsc.org

Mechanistic Investigations of this compound Formation and Subsequent Reactivity

The formation of imides, such as this compound, typically proceeds through a two-step mechanism. The initial step is the rapid formation of an amic acid intermediate via the nucleophilic attack of an amine on an anhydride. reading.ac.uk This is followed by a ring-closure (imidization) step, which can be promoted by heat or chemical dehydrating agents, to form the final imide ring and eliminate a molecule of water. reading.ac.uk For example, N,N'-bis(2-hydroxyethyl)biphthalimide is synthesized from 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) and 2-aminoethanol. researchgate.net

Studies on the formation of related biisoimides, which are isomers of biphthalimides, have provided insights into the factors governing ring formation. researchgate.net The presence of unsaturation between the carboxyl and amide functions in the diacid precursor appears to be a requirement for biisoimide formation in the presence of strong dehydrating agents. researchgate.net

The reactivity of the N,N' linkage in biphthalimide has also been a subject of investigation. Research on the reaction of low-valent metal complexes with compounds containing N-N bonds, including biphthalimide, provides insight into the potential for transformations at this site. figshare.com Furthermore, the rigid, non-coplanar structure of this compound, with a significant dihedral angle between the two phthalimide halves, influences its properties and reactivity. datapdf.com This twisted conformation can inhibit intermolecular packing and affect the electronic properties of the molecule. datapdf.comacs.org

Advanced Spectroscopic and Structural Elucidation of N,n Biphthalimide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides extensive information about the structure, dynamics, and chemical environment of molecules. For N,N'-Biphthalimide and its analogues, various NMR techniques are employed to gain a comprehensive understanding of their molecular characteristics.

¹H NMR Spectroscopic Analysis of Molecular Conformation and Dynamics

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the conformation and observing the dynamic processes within this compound and its derivatives. The chemical shifts (δ) of the protons, reported in parts per million (ppm), are highly sensitive to their local electronic environment. libretexts.org The aromatic protons of the phthalimide (B116566) rings typically appear in a specific region of the spectrum. rsc.org Any variation in their chemical shifts can indicate changes in the molecule's conformation or the presence of intermolecular interactions. researchgate.net

Temperature-dependent ¹H NMR studies can reveal information about the dynamic behavior of these molecules. For instance, in some bis-naphthalimide derivatives, unusual temperature-dependent behavior of aromatic proton signals has been observed. This phenomenon, once attributed to n-π interactions, is now understood to result from temperature-driven changes in the geometry of the carbonyl groups. mdpi.com Such studies are crucial for understanding the molecular dynamics which can influence the material's properties and interactions with other molecules. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for Phthalimide Derivatives

| Functional Group | Chemical Shift Range (ppm) |

|---|---|

| Alkyl (e.g., methyl-CH₃) | ~ 1 |

| Alkyl adjacent to oxygen (-CH₂-O) | 3 - 4 |

| Alkene (=CH₂) | ~ 6 |

| Alkyne (C-H) | ~ 3 |

| Aromatic | 7 - 8 |

Note: This table, adapted from representative chemical shifts for organic groups, provides a general reference. libretexts.org Actual values for this compound may vary based on solvent and specific substitution patterns.

¹³C and ¹⁵N NMR for Structural Assignments and Electronic Environment

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) NMR spectroscopy provide direct information about the carbon and nitrogen skeletons of this compound, respectively. While ¹H NMR reveals proton environments, ¹³C and ¹⁵N NMR offer insights into the electronic state of the core atoms of the imide structure. ipb.pt

The chemical shifts of the carbonyl carbons in the phthalimide unit are particularly diagnostic and appear in a characteristic downfield region of the ¹³C NMR spectrum. rsc.org The positions of these signals can be influenced by substituents on the aromatic ring or on the nitrogen atom, providing valuable data for structural assignment. nih.gov Similarly, ¹⁵N NMR, though less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer direct insight into the electronic environment of the nitrogen atoms within the imide rings. ipb.ptiastate.edu The chemical shifts of the nitrogen atoms can confirm the N-N bond and provide information about the hybridization and bonding characteristics. researchgate.net

The use of ¹³C and ¹⁵N NMR is essential for distinguishing between isomers and for confirming the successful synthesis of the target molecule. iastate.edu For example, in a study of bis-naphthalimide derivatives, ¹³C NMR was used to show the formation of intermolecular hydrogen bonds between the carbonyl groups and a protic solvent. mdpi.com

Table 2: Illustrative ¹³C NMR Data for a Phthalimide Derivative

| Carbon Type | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) | 167.4, 167.3 |

| Aromatic (quaternary) | 145.7, 132.1, 131.8 |

| Aromatic (CH) | 135.0, 129.2, 129.1, 128.0, 126.5, 124.2, 123.6 |

| Methyl (CH₃) | 22.0 |

Source: Data for 5-Methyl-2-phenylisoindoline-1,3-dione. rsc.org

2D NMR Techniques for Complex Structure Determination

Two-dimensional (2D) NMR techniques are indispensable for the definitive structural elucidation of complex molecules like this compound and its derivatives, where 1D spectra may be ambiguous due to signal overlap. numberanalytics.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org It is fundamental in establishing the connectivity of protons within the aromatic rings and any aliphatic linkers.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the heteronuclei they are attached to, such as ¹³C or ¹⁵N. numberanalytics.comwikipedia.org This is a powerful tool for assigning carbon and nitrogen resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and heteronuclei over multiple bonds (typically 2-3 bonds). numberanalytics.com HMBC is crucial for piecing together the entire molecular structure by connecting different spin systems. For example, it can show a correlation from the protons on the aromatic ring to the carbonyl carbon, confirming the phthalimide structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. numberanalytics.com This is particularly useful for determining the three-dimensional conformation of the molecule.

These 2D NMR methods, when used in combination, provide a comprehensive and unambiguous picture of the molecular structure and are essential for the characterization of novel this compound derivatives. numberanalytics.compitt.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. uni-siegen.de These methods are highly sensitive to the functional groups present in a molecule and provide a characteristic "fingerprint" for identification. uni-siegen.de

Characteristic Vibrational Modes of the Imide and Biphthalimide Units

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the phthalimide units. The most prominent of these are the stretching vibrations of the carbonyl (C=O) groups. ajchem-a.com Typically, cyclic imides show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. These are usually strong absorptions in the IR spectrum.

Other important vibrational modes include the C-N stretching vibrations within the imide ring and the vibrations associated with the aromatic rings. naturalspublishing.com The N-N' bond of the biphthalimide core will also have a characteristic stretching frequency, although it may be weak and difficult to assign definitively without theoretical calculations. The analysis of these vibrational modes provides confirmation of the imide structure and the integrity of the biphthalimide linkage. d-nb.info

Table 3: General Regions for Characteristic IR Absorptions of Imides

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Asymmetric Stretch | 1790–1750 | Strong |

| C=O Symmetric Stretch | 1740–1680 | Strong |

| C-N Stretch | 1390–1200 | Medium-Strong |

| Aromatic C-H Stretch | 3100–3000 | Variable |

In-situ Vibrational Spectroscopy for Reaction Monitoring

In-situ vibrational spectroscopy, particularly FT-IR, is a powerful technique for monitoring chemical reactions in real-time. bruker.com By inserting a probe directly into the reaction vessel, the progress of a reaction can be followed by observing the disappearance of reactant peaks and the appearance of product peaks. bruker.comamericanpharmaceuticalreview.com

For the synthesis of this compound, for example, one could monitor the disappearance of the characteristic N-H stretching vibrations of a starting hydrazine (B178648) derivative and the appearance of the imide carbonyl absorptions. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading, leading to improved yields and purity. researchgate.netfrontiersin.orgnih.gov The real-time data obtained from in-situ spectroscopy provides valuable kinetic information and a deeper understanding of the reaction mechanism. bruker.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. upenn.edu For this compound, the chromophore is the phthalimide moiety, which contains a benzene (B151609) ring fused to a five-membered imide ring with two carbonyl groups.

Electronic Transitions and Absorption Band Assignments

The electronic spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the aromatic ring and the non-bonding (n) electrons of the carbonyl oxygen atoms. connectedpapers.comyoutube.com The primary transitions anticipated are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. umich.edu They are typically high-energy, intense absorptions. For the phthalimide chromophore, these transitions arise from the conjugated aromatic system. For example, studies on N-phthaloylglycine show a strong absorption band around 292 nm, which is assigned to a π → π* transition. rsc.org Similar transitions are expected for this compound.

n → π Transitions:* These involve the promotion of a non-bonding electron from a carbonyl oxygen to an antibonding π* orbital of the carbonyl group. upenn.edu These transitions are characteristically of lower energy and intensity compared to π → π* transitions and appear at longer wavelengths. connectedpapers.com In N-(arylaminomethyl)-phthalimides, for instance, the n → π* transition is observed as a lower intensity band at longer wavelengths (e.g., 286-293 nm) compared to the more intense π → π* bands at shorter wavelengths (e.g., 218-246 nm). scielo.br

The UV-Vis absorption data for related phthalimide derivatives provide a basis for assigning the expected electronic transitions in this compound.

Solvent Effects on UV-Vis Spectra (Solvatochromism)

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's absorption bands when the polarity of the solvent is changed. researchgate.net This phenomenon provides insight into the nature of the electronic transition and the difference in polarity between the ground and excited states. researchgate.net

Effect on n → π Transitions:* Increasing solvent polarity generally causes a hypsochromic (blue) shift in n → π* transitions. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, increasing the energy gap for the transition. connectedpapers.com

Effect on π → π Transitions:* Conversely, π → π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity. researchgate.net This occurs because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents, decreasing the energy required for the transition.

Studies on various phthalimide derivatives confirm this behavior, showing significant red-shifted fluorescence in solvents with high polarity and hydrogen-bonding capabilities, indicative of a more polar excited state. acs.orgiucr.org Therefore, for this compound, one would anticipate a blue shift of its lower-intensity n → π* bands and a red shift of its higher-intensity π → π* bands as the solvent polarity increases from non-polar (like hexane) to polar (like ethanol (B145695) or water).

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. datapdf.comresearchgate.net

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

The molecular structure of the parent this compound has been determined by single-crystal X-ray diffraction. upenn.eduacs.org The analysis revealed that the molecule crystallizes in the monoclinic space group P2₁/c. acs.org A key structural feature is the significant twist between the two phthalimide moieties; the two halves of the dimer are twisted by 78° relative to each other. acs.org This pronounced non-planar conformation is attributed to steric repulsion between the carbonyl groups of the two phthalimide units. researchgate.net The five-membered imide rings are essentially planar. acs.org The crystal packing is primarily governed by van der Waals forces. acs.org

In a related derivative, N,N'-diphenyl-4,4'-biphthalimide, the central biphthalimide unit is also twisted, and the terminal phenyl rings are twisted with respect to their attached phthalimide planes by approximately 61°. acs.org The packing in this derivative features a bilayered structure with C-H···O hydrogen bonds contributing to stability. acs.org

Powder X-ray Diffraction for Polymorphism and Amorphous Phases

Powder X-ray diffraction (PXRD) is a fundamental technique for the analysis of polycrystalline materials. clockss.org It is particularly crucial for identifying different crystalline forms (polymorphs) and distinguishing them from amorphous (non-crystalline) phases. Each polymorph has a unique crystal lattice and will therefore produce a distinct diffraction pattern with peaks at characteristic 2θ angles. An amorphous phase, lacking long-range order, produces a broad, diffuse halo instead of sharp peaks.

While specific studies on the polymorphism of this compound have not been reported in the reviewed literature, PXRD would be the primary method for such an investigation. By systematically studying crystals obtained under different conditions (e.g., various solvents, temperatures, or pressures), one could identify potential polymorphs. The resulting PXRD patterns would serve as fingerprints to differentiate between forms and to assess the purity and stability of the bulk material.

Advanced Mass Spectrometry Techniques for Precise Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Electron ionization (EI) is a common technique that can induce fragmentation, offering valuable structural clues based on the resulting fragmentation pattern.

For this compound (C₁₆H₈N₂O₄, Molecular Weight: 292.25 g/mol ), the molecular ion peak (M⁺·) would be expected at m/z 292. Given the structure, the most likely initial fragmentation would be the cleavage of the relatively weak N-N single bond. This homolytic cleavage would result in the formation of a phthalimide radical (m/z 146) and a phthalimide cation (m/z 146), which would be a prominent peak.

Further fragmentation of the phthalimide ion (m/z 146) would likely follow pathways observed for other aromatic imides, such as the sequential loss of neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN). clockss.org

A plausible fragmentation pathway is outlined below:

N-N Bond Cleavage: [M]⁺· (m/z 292) → [C₈H₄NO₂]⁺ (m/z 146) + C₈H₄NO₂·

Loss of CO: [C₈H₄NO₂]⁺ (m/z 146) → [C₇H₄NO]⁺ (m/z 118) + CO

Loss of a second CO: [C₇H₄NO]⁺ (m/z 118) → [C₆H₄N]⁺ (m/z 90) + CO

Loss of HCN from m/z 90: [C₆H₄N]⁺ (m/z 90) → [C₅H₃]⁺ (m/z 63) + HCN

Advanced techniques like high-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition and providing unambiguous identification of the compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

The study of chiral derivatives of this compound through chiroptical spectroscopy, particularly circular dichroism (CD), is an area of specialized research. These techniques are essential for elucidating the three-dimensional structure of molecules that are non-superimposable on their mirror images, known as enantiomers. For this compound derivatives, chirality can be introduced through the presence of a stereogenic center or, more pertinently to this class of compounds, through atropisomerism. Atropisomerism arises from hindered rotation around a single bond, in this case, the N-N' bond, which can lead to stable, separable enantiomers.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orgphotophysics.com This differential absorption, plotted as a function of wavelength, results in a CD spectrum, which provides a unique fingerprint of a specific enantiomer. A positive or negative signal in a CD spectrum, known as a Cotton effect, corresponds to the molecule absorbing one handedness of circularly polarized light more strongly than the other. rsc.org The shape, sign, and intensity of the Cotton effects are directly related to the absolute configuration and conformation of the chiral molecule.

While extensive research exists on the chiroptical properties of various classes of atropisomeric compounds, such as biaryls, specific experimental data on the circular dichroism of chiral this compound derivatives is not widely available in the public domain. However, the principles of chiroptical spectroscopy and the study of analogous systems can provide a framework for understanding the potential chiroptical behavior of these molecules.

Theoretical and Analogous System Insights

In the absence of direct experimental data for chiral this compound derivatives, insights can be drawn from computational studies and the analysis of structurally related atropisomeric systems, such as N-aryl imides and N,N'-linked heteroaromatic compounds. csic.escsic.es Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectra of chiral molecules. unibo.it These computational methods calculate the excited state properties of a molecule and can simulate its CD spectrum, which can then be compared with experimental data for validation or used to predict the chiroptical properties of novel compounds. nih.govmpg.denih.gov

For a hypothetical chiral this compound derivative, the phthalimide moieties would act as the primary chromophores. The electronic transitions within these aromatic systems would be sensitive to the chiral arrangement of the molecule. The restricted rotation around the N-N' bond would force the two phthalimide rings into a non-planar, twisted conformation, which is the source of the molecule's chirality. The dihedral angle between the two phthalimide rings would be a critical determinant of the resulting CD spectrum.

Expected Chiroptical Behavior and Data Interpretation

Based on studies of other atropisomeric systems, it is expected that the enantiomers of a chiral this compound derivative would exhibit mirror-image CD spectra. The Cotton effects would likely appear in the UV region, corresponding to the π-π* transitions of the phthalimide chromophores. The sign of the Cotton effects could be correlated with the helicity of the molecule, i.e., whether the two phthalimide rings are twisted in a right-handed (P-helicity) or left-handed (M-helicity) sense.

The interpretation of the CD spectra would involve correlating the observed Cotton effects with specific electronic transitions and, ultimately, with the absolute configuration of the atropisomer. This is often achieved through a combination of experimental data and theoretical calculations. For instance, the exciton (B1674681) coupling model can be applied if the electronic transitions in the two phthalimide chromophores interact. This interaction would lead to a characteristic bisignate (two-branched) CD signal, the sign of which can be directly related to the spatial orientation of the transition dipole moments and thus to the absolute configuration.

Illustrative Data Table (Hypothetical)

As specific experimental data for chiral this compound derivatives is not available, the following table is a hypothetical representation of the kind of data that would be generated from a chiroptical study of a pair of enantiomeric this compound derivatives. This table is for illustrative purposes only and is based on the expected behavior of such compounds.

| Compound | Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| Chiral this compound Derivative 1 | (P)-enantiomer | 280 | +15000 |

| Chiral this compound Derivative 1 | (P)-enantiomer | 250 | -25000 |

| Chiral this compound Derivative 1 | (M)-enantiomer | 280 | -15000 |

| Chiral this compound Derivative 1 | (M)-enantiomer | 250 | +25000 |

Photophysical Properties and Excited State Dynamics of N,n Biphthalimide Systems

Electronic Absorption and Emission Characteristics

The electronic absorption and emission spectra provide fundamental insights into the energy levels and electronic transitions within N,N'-biphthalimide systems. These characteristics are highly sensitive to molecular structure and the surrounding environment.

This compound systems typically exhibit absorption in the ultraviolet and visible regions of the electromagnetic spectrum, with characteristic bands arising from π–π* and n–π* transitions within the phthalimide (B116566) core researchgate.netacs.org. The precise wavelengths of maximum absorption (λmax) and emission (λem) are influenced by the nature of the substituents and the linkage between the phthalimide units researchgate.netacs.org. For related phthalimide and naphthalimide derivatives, absorption maxima have been reported in the range of approximately 204-445 nm researchgate.net, with specific π–π* transitions of the phthalimide core often observed around 293 nm acs.org.

Upon excitation, these systems can undergo photoluminescence (PL), emitting light typically in the visible spectrum. The observed emission color can range from purple to green, depending on the specific molecular structure and the solvent polarity researchgate.net. Studies on related naphthalimide derivatives indicate that their emission spectra are often broad and structureless, characteristic of transitions involving charge-transfer (CT) states acs.org. The photoluminescence quantum yield (PLQY), which quantifies the efficiency of light emission, varies significantly among these systems. While some phthalimide and naphthalimide derivatives show moderate PLQYs in solution (e.g., 14-18%) acs.org, others might exhibit lower yields in certain environments or solid states (e.g., ~4% in thin films) researchgate.net. However, naphthalimide derivatives, in general, are known for their strong emission and high quantum efficiency researchgate.net.

Table 1: Representative Absorption and Emission Maxima for Phthalimide/Naphthalimide Systems

| Compound Class/Example | Absorption Maxima (nm) | Emission Maxima (nm) | Notes |

| Phthalimide/Naphthalimide Derivatives | 204-445 | 492-524 | Solvent-dependent emission; purple to green spectral region researchgate.net |

| Related Compounds | ~293 | 449-458 | Emission from CT states; structureless spectra acs.org |

Time-resolved spectroscopy is employed to determine the temporal evolution of excited states, providing fluorescence and phosphorescence lifetimes. For many naphthalimide and phthalimide derivatives, fluorescence lifetimes are typically in the nanosecond (ns) range, often between 0.5 ns and 9 ns acs.orgresearchgate.net. These lifetimes reflect the average duration a molecule remains in the excited singlet state before emitting a photon or undergoing non-radiative decay.

In some cases, these systems can also exhibit delayed fluorescence, which arises from triplet states that are converted back to singlet states via reverse intersystem crossing (RISC) and then emit light. Delayed fluorescence lifetimes can be significantly longer, on the order of tens to hundreds of nanoseconds acs.org. Phosphorescence, emission from triplet states, is generally a much slower process, with lifetimes that can range from microseconds (μs) to milliseconds (ms) or even seconds, though it is often less efficient in purely organic molecules without heavy atoms. For related systems involving charge-separated triplet states, lifetimes have been reported in the microsecond range (e.g., 72.0 μs to 206.4 μs) nih.govrsc.org.

Table 2: Fluorescence and Triplet State Lifetimes for Related Systems

| Excited State Type | Lifetime Range | Notes |

| Fluorescence | 0.5 - 9 ns | Typical for naphthalimide derivatives acs.orgresearchgate.net |

| Delayed Fluorescence | ~100 ns | Observed in some related systems acs.org |

| Triplet State (CS) | 72.0 μs - 206.4 μs | For charge-separated triplet states in related donor-acceptor systems nih.govrsc.org |

| Phosphorescence (RTP) | Up to 3326 ms | Observed in specific supramolecular polymers or materials incorporating phthalimide units researchgate.net |

This compound systems often display significant solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the solvent. This phenomenon arises from changes in the electronic distribution and dipole moments of the molecule upon excitation, particularly when charge transfer (CT) states are involved acs.orgumbc.edumdpi.com. In systems with intramolecular charge transfer characteristics, polar solvents can stabilize the excited state more effectively than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, less polar solvents may lead to a blue-shift (hypsochromic shift) umbc.edumdpi.com.

The presence of CT states is often indicated by broad and structureless emission bands acs.org. The degree of solvatochromism is influenced by the molecular structure, including the nature of substituents and the linkage between the phthalimide units, which can modulate the extent of charge redistribution upon excitation umbc.edumdpi.com. For instance, in 1,8-naphthalimides, substitution at specific positions is known to create solvent-dependent ICT states umbc.edu. Aqueous solvents, by stabilizing the CT state, can promote non-radiative deactivation pathways, potentially reducing fluorescence quantum yields, while non-polar solvents may enhance the singlet-state lifetime by destabilizing the CT state umbc.edu.

Excited State Deactivation Pathways

Once excited, molecules can return to the ground state through various radiative (emission) and non-radiative pathways. For this compound systems, these pathways include intersystem crossing, internal conversion, and photoinduced electron transfer.

Intersystem crossing (ISC) is a critical process where a molecule transitions from an excited singlet state (S1) to an excited triplet state (T1). This transition is formally spin-forbidden but can occur efficiently through spin-orbit coupling (SOC), which is enhanced by heavy atoms or specific molecular geometries researchgate.netrsc.orglibretexts.orguomustansiriyah.edu.iq. The rate of ISC is influenced by the energy gap between the singlet and triplet states (ΔES-T) and the strength of the SOC matrix elements researchgate.netrsc.org.

Photoinduced electron transfer (PET) is a significant deactivation pathway in many phthalimide and naphthalimide systems, particularly when they act as electron acceptors beilstein-journals.orgrsc.org. In a PET process, an excited molecule transfers an electron to or from another molecule (or an intramolecular donor/acceptor). This can lead to the formation of radical ions, which may then recombine or undergo further reactions beilstein-journals.orgrsc.orgbgsu.edu.

Table 3: Excited State Dynamics Parameters for Related Systems

| Process | Rate/Yield Value | Notes |

| Intersystem Crossing (ISC) | kISC = 1.97 × 1010 s−1 | Ultrafast ISC in related perylene (B46583) bisimides rsc.org |

| ΦISC < 0.01 | For N-arylphthalimides beilstein-journals.org | |

| ΦT = 95.2 ± 4.6% | Triplet quantum yield for related systems rsc.org | |

| Photoinduced Electron Transfer (PET) | Rate ~ 1.1 × 109 s−1 | In a naphthalimide-pyridine system bgsu.edu |

| Rate ~ (2.0 ± 0.1) × 109 s−1 | For methoxy-substituted phthalimides (singlet excited state) rsc.org | |

| Rate ~ (3.4 ± 1.0) × 107 s−1 | For amino-substituted phthalimides (singlet excited state) rsc.org | |

| Charge Separation (CS) | Lifetime ~ 11.6 ps | In a naphthalimide dimer nih.gov |

| Charge Recombination (CR)-induced ISC | Rate > 1.5 ns | For a naphthalimide dimer nih.gov |

Compound List:

this compound

Phthalimide

Naphthalimide

1,8-Naphthalimides

N-arylphthalimides

N-isobutylphthalimide

Perylene bisimides

Perylene monoimide (PMI) derivatives

N,N'-bis(2-hydroxyethyl)-4,4'-biphthalimide

Triplet-Triplet Annihilation (TTA) and Annihilation Delayed Fluorescence (ADF)

Triplet-triplet annihilation (TTA) is a bimolecular process where two triplet excited molecules interact, leading to the formation of one singlet excited molecule and one ground state molecule, or other excited states. This process can result in delayed fluorescence (DF) if the generated singlet state is emissive. While direct research on TTA and ADF specifically within this compound systems is not extensively detailed in the provided search results, the broader context of triplet exciton (B1674681) management in organic materials is relevant. TTA-UC (upconversion) systems, which utilize TTA to convert lower-energy photons to higher-energy ones, often involve sensitizer (B1316253) molecules that transfer energy to an annihilator molecule. The efficiency of TTA-UC depends on factors like the triplet energy levels of the sensitizer and annihilator, as well as their respective lifetimes and quantum yields nih.govumb.edunih.gov. Understanding these principles is crucial for designing NBPI derivatives that could potentially participate in or mediate TTA processes for specific applications.

Thermally Activated Delayed Fluorescence (TADF) in this compound Chromophores

This compound derivatives have been explored as TADF emitters. For instance, chromophores utilizing a twisted biphthalimide acceptor core integrated with donor units have demonstrated efficient TADF emission acs.org. The rational design of these emitters often involves donor-acceptor (D-A) architectures, where the spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is key to minimizing ΔEST acs.orgmit.edu.

Rational Design Principles for Efficient TADF Emitters

The design of efficient TADF emitters based on NBPI frameworks typically follows established principles aimed at achieving a small ΔEST and high photoluminescence quantum yields (PLQY). Key strategies include:

Donor-Acceptor (D-A) Architecture: Coupling electron-donating units with electron-accepting units like biphthalimide can create intramolecular charge transfer (ICT) states. The degree of twisting between these units influences the spatial overlap of HOMO and LUMO, thereby controlling ΔEST acs.orgmit.edu.

Minimizing Singlet-Triplet Gap (ΔEST): Achieving a small ΔEST is paramount. This is often realized through molecular designs that promote charge transfer and lead to a spatial separation of frontier molecular orbitals (HOMO and LUMO) acs.orgmit.edujos.ac.cn. Twisted molecular geometries are frequently employed to enhance this separation acs.orgchemrxiv.org.

Multiple Resonance (MR) TADF: Beyond classical D-A systems, Multiple Resonance (MR) TADF emitters leverage molecular skeletons with alternating electron density, leading to narrow emission spectra and efficient TADF nu.edu.kzossila.com.

Rigid Molecular Frameworks: Incorporating rigid heteroatomic molecular skeletons can contribute to achieving narrow emission bands and efficient TADF nu.edu.kz.

Reverse Intersystem Crossing (rISC) Rate Optimization

Optimizing the rate of reverse intersystem crossing (kRISC) is critical for efficient TADF. This rate is influenced by several factors:

Singlet-Triplet Energy Gap (ΔEST): A smaller ΔEST directly facilitates a higher kRISC acs.orgmit.edujos.ac.cn.

Spin-Orbit Coupling (SOC): Strong SOC between the S1 and T1 states enhances the rISC rate. Molecular design can influence SOC, for instance, by incorporating heavier atoms or specific electronic configurations chemrxiv.orgossila.com.

Molecular Geometry: Twisted conformations and the spatial separation of orbitals can promote rISC by creating intermediate triplet states or facilitating the necessary electronic coupling acs.orgchemrxiv.org. For example, a twisted biphthalimide core has been shown to generate an intermediate triplet excited state that facilitates rISC acs.org.

Charge Transfer Character: The nature of the excited state (e.g., locally excited vs. charge transfer) and the degree of mixing between states can impact rISC rates. Studies suggest that spin-vibronic coupling involving charge-separated (CS) and locally excited (LE) states can be crucial for TADF beilstein-journals.org.

Aggregation-Induced Emission (AIE) and Aggregation-Induced Blue-Shifted Emission (AIBSE) Phenomena

Aggregation-Induced Emission (AIE) is a phenomenon where molecules that are non-emissive or weakly emissive in dilute solution become highly fluorescent upon aggregation in the solid state or in poor solvents acs.orgmdpi.commdpi.comrsc.orgnih.govrsc.orglumtec.com.tw. This is typically attributed to the Restriction of Intramolecular Motion (RIM), where aggregation hinders non-radiative decay pathways, such as intramolecular rotations and vibrations mdpi.comnih.gov.

This compound derivatives, and related phthalimide structures, have been investigated for AIE properties acs.orgmdpi.comrsc.org. For instance, carbazole-phthalimide conjugates have shown AIE characteristics, with emission in the solid state acs.org.

A more intriguing phenomenon, Aggregation-Induced Blue-Shifted Emission (AIBSE), occurs when aggregation leads to a blue shift in the emission spectrum compared to the monomeric form, often accompanied by fluorescence quenching acs.orgnih.govrsc.orgrsc.org. This is less common than the red-shifted emission typically observed in AIE. AIBSE has been attributed to factors such as:

Restricted Intramolecular Rotation (RIR): Similar to AIE, RIR plays a role, but the specific molecular packing and electronic interactions in the aggregated state can lead to a blue shift acs.orgnih.gov.

Reduced Reorganization Energy: In aggregates, reduced structural relaxation in the excited state and the freezing of low-frequency out-of-plane twists can lead to AIBSE rsc.org.

Planarization: In some cases, aggregation can induce a more planar conformation, which might shift the emission to shorter wavelengths nih.govrsc.org.

Research on carbazole-maleimide and carbazole-phthalimide systems has highlighted AIBSE due to restricted intramolecular rotation (RIR) acs.org. Biaryl systems, in particular, have shown AIBSE, suggesting that changes in molecular geometry during self-assembly are responsible nih.gov.

Photochromic and Photoresponsive Behavior of Biphthalimide Derivatives

While direct evidence of photochromic or extensive photoresponsive behavior specifically for this compound itself is not prominent in the provided search results, the broader class of imide derivatives, including naphthalimides, exhibits such properties. Photoinduced electron transfer (PET) is a well-studied mechanism in substituted phthalimides, where irradiation can lead to electron transfer from electron-donating substituents to the phthalimide core rsc.org. This PET process can be reversible and is influenced by substituents, solvent polarity, and pH, making these compounds potentially useful in sensing and photocatalysis rsc.org.

For example, N-adamantylphthalimides with carboxylic groups undergo decarboxylation via PET upon irradiation rsc.org. The photoresponsive behavior of these molecules is tunable by altering substituents, which affects their photochemical pathways and quantum yields rsc.org. Future research could explore the incorporation of photoresponsive moieties into NBPI structures to develop advanced materials with switchable optical or electronic properties.

Electrochemical Behavior and Redox Chemistry of N,n Biphthalimide

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) Analysis

CV and DPV are primary electrochemical techniques used to study the redox processes of organic molecules. They provide insights into the potentials at which electron transfer occurs, the reversibility of these processes, and the number of electrons involved.

CV analysis involves scanning the electrode potential over a range and measuring the resulting current. The peaks observed in a voltammogram correspond to oxidation or reduction events. The potential at which these peaks occur (peak potential, Ep) or at the half-peak current (half-wave potential, E1/2) provides the redox potential of the species wikipedia.orgunt.edu. The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of peak currents (ipc/ipa) are used to assess the reversibility of the electron transfer process nih.gov. Reversible processes typically exhibit a ΔEp of approximately 59 mV (at 25°C) and an ipc/ipa ratio close to unity nih.gov. Many phthalimide (B116566) derivatives show reversible or quasi-reversible behavior, depending on the molecular structure and experimental conditions researchgate.net. For instance, N-butylphthalimide (N-BPI), a representative phthalimide derivative, exhibits a reduction potential of approximately -1.92 V versus Fc/Fc+ aip.orgaip.org. Phthalimide itself has a reported reduction potential of -1.87 V, while N-benzyloxyphthalimide (2a) shows a reduction potential of -1.69 V nih.gov.

Electron Transfer Properties and Charge Carrier Generation

The electron transfer properties dictate how charge is stored or transported within molecules containing the biphthalimide core.

The phthalimide moiety is primarily susceptible to cathodic reduction. Direct electrochemical reduction of phthalimide can lead to the formation of isoindoline (B1297411) through the removal of carbonyl groups novapublishers.com. In N-benzyloxyphthalimides, the initial electron transfer forms a radical anion, which can then undergo decomposition nih.gov. In compounds like N,N'-dithiobisphthalimide, the reduction involves cleavage of chemical bonds, such as the N-S bond, leading to the release of sulfur species nih.gov. The generation of radical anions or other charged species during these processes signifies the creation of charge carriers.

The redox potentials of phthalimide derivatives are significantly influenced by the nature and position of substituents on the molecule. For example, increasing the length of an aliphatic chain in phthalimide derivatives can lead to a negative shift in their reduction potentials aip.orgaip.org. Electron-withdrawing groups, such as those in N-(p-cyanobezenesulfonyl)phthalimide, can affect the stability and dissociation rates of intermediate radical anions, and a correlation with Hammett substituent constants has been observed researchgate.net. These substituent effects allow for tuning the electrochemical properties for specific applications.

Mechanistic Studies of Electrochemical Generation and Decomposition

Mechanistic studies aim to elucidate the step-by-step processes involved in the electrochemical reactions. These studies often combine experimental techniques like CV with theoretical calculations, such as Density Functional Theory (DFT).

Data Table: Redox Potentials of Phthalimide Derivatives

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the theoretical and computational chemistry of N,N'-Biphthalimide that adheres to the specified detailed outline. The necessary research findings and specific data points for this particular compound are not available in the public domain.

While computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are widely used to study related phthalimide derivatives, dedicated studies on this compound with the required level of detail for geometry optimization, conformational analysis, electronic structure, HOMO-LUMO gaps, predicted spectroscopic parameters, and excited-state properties could not be located.

Therefore, the creation of data tables and the elaboration on the specific subsections as requested by the user cannot be fulfilled due to the absence of published research on this specific chemical compound.

Theoretical and Computational Chemistry of N,n Biphthalimide

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Calculation of Singlet-Triplet Energy Gaps (ΔE_ST)

The determination of the singlet-triplet energy gap (ΔE_ST) is crucial for understanding the photophysical properties of N,N'-Biphthalimide, including its potential for applications in organic light-emitting diodes (OLEDs) that utilize thermally activated delayed fluorescence (TADF). This gap is the energy difference between the lowest singlet (S1) and triplet (T1) excited states.

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) and more advanced ab initio techniques are standardly employed for such calculations. The choice of functional and basis set in DFT calculations is critical for obtaining accurate predictions. For molecules with potential charge-transfer character in their excited states, specifically tuned long-range corrected functionals are often necessary. While specific ΔE_ST values for this compound have not been reported, the general methodology would involve geometry optimization of the ground state (S0), followed by vertical excitation energy calculations for the S1 and T1 states.

Table 1: Representative Theoretical Methods for ΔE_ST Calculation

| Method | Description | Common Basis Sets |

|---|---|---|

| TD-DFT | A widely used method for calculating excited state energies of medium to large molecules. | 6-31G(d), 6-311+G(d,p), cc-pVDZ |

| CASSCF | Complete Active Space Self-Consistent Field, a multi-reference method for systems with strong static correlation. | ANO-L, cc-pVTZ |

This table represents common methods that would be applicable to this compound; specific calculated values for this compound are not currently published.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules over time, providing insights into processes that are not accessible through static quantum chemical calculations.

Investigation of Dynamic Behavior in Solution and Solid State

MD simulations of this compound in various solvents would reveal information about its solvation structure, conformational flexibility, and transport properties. In the solid state, MD can be used to study crystal packing, phase transitions, and mechanical properties. Such simulations rely on accurate force fields, which describe the potential energy of the system as a function of atomic coordinates. For a novel molecule like this compound, a specific force field would likely need to be developed and parameterized based on quantum chemical calculations.

Study of Intermolecular Interactions and Self-Assembly

The planar and aromatic nature of the phthalimide (B116566) moieties in this compound suggests a propensity for π-π stacking and other non-covalent interactions that could lead to self-assembly into larger ordered structures. MD simulations can model these processes, predicting the thermodynamics and kinetics of aggregation. By simulating a system with multiple this compound molecules, one could observe the spontaneous formation of dimers, oligomers, and potentially larger aggregates, providing critical insights for materials science applications.

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, this could involve studying its synthesis, degradation pathways, or its reactivity with other molecules. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to map out potential energy surfaces.

For instance, a computational study on the formation of a related compound, N-phenylphthalimide, from phthalanilic acid in the presence of acetic acid utilized MP2 theory to investigate the two-step addition-elimination mechanism. This study identified the transition states for both the initial cyclization and the subsequent dehydration, revealing that the second step is rate-determining. A similar approach could be applied to understand the synthesis and chemical transformations of this compound.

Multi-scale Modeling Approaches for Complex Biphthalimide Systems

For systems where different levels of accuracy are required for different parts of the system, or where processes span multiple length and time scales, multi-scale modeling is employed. A common approach is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. In this framework, the electronically active region of the system (e.g., the reacting center) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent or a polymer matrix) is described by a more computationally efficient molecular mechanics force field.

For this compound, a QM/MM approach would be ideal for studying its behavior in a complex environment, such as its interaction with a biological molecule or its properties when embedded in a polymer matrix for a materials application. This allows for the accurate modeling of electronic effects where they are most important, while still being able to simulate a realistically large system.

Applications of N,n Biphthalimide and Its Derivatives in Advanced Materials Science

Organic Electronics and Optoelectronic Materials

The unique electronic and photophysical properties of molecules containing the phthalimide (B116566) and related imide moieties have positioned them as key components in a range of organic electronic and optoelectronic devices. The electron-withdrawing nature of the imide groups influences the frontier molecular orbital energy levels, which is crucial for charge injection, transport, and emission in these devices.

Emitters for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

Derivatives of N,N'-Biphthalimide, particularly those based on the related 1,8-naphthalimide core, have been investigated as emitters in OLEDs. The emission color of these materials can be tuned from blue to orange by modifying the substituents on the aromatic core. For instance, introducing electron-donating groups at the C-4 position of the naphthalimide structure can alter the intramolecular charge transfer characteristics, leading to a red-shift in the emission spectrum.

In the realm of organic solar cells, phthalimide-based, donor-acceptor molecules are being explored as non-fullerene acceptors (NFAs). Computational studies on novel phthalimide core-based donor-acceptor molecules have shown that modification of the terminal units can tune the optoelectronic properties, making them suitable for use in OSCs. These modifications influence the molecules' light absorption and energy levels, which are critical for efficient exciton (B1674681) dissociation and charge transfer in a solar cell.

| Compound Type | Application | Key Findings |

| 1,8-Naphthalimide Derivatives | OLED Emitters | Emission color tunable from blue to orange by chemical modification. |

| Phthalimide-based Donor-Acceptor Molecules | Organic Solar Cell Acceptors | Optoelectronic properties can be tuned by modifying terminal units to enhance performance. |

Charge Transport Layers and Host Materials

The electron-deficient nature of the imide structure makes this compound derivatives suitable candidates for electron-transporting and hole-blocking layers in OLEDs. Research on 1,8-naphthalimide derivatives has demonstrated their utility as hole-blocking layers in phosphorescent OLEDs. nih.gov The high electron affinity of these materials helps to confine excitons within the emissive layer, leading to improved device efficiency.

Furthermore, these molecules can serve as host materials for phosphorescent emitters. A good host material should have a high triplet energy to prevent energy loss from the phosphorescent dopant. The rigid structure of the biphthalimide core can contribute to a high glass transition temperature, which is essential for the morphological stability and longevity of the OLED device. Studies on fluorinated perylene (B46583) bisimide (PBI) and naphthalene (B1677914) diimide semiconductors, which share the imide functionality, have provided insights into the interplay between molecular structure and charge transport properties. rylene-wang.com These studies reveal that both intramolecular and intermolecular factors influence charge mobility.

| Material Class | Role in OLEDs | Important Properties |

| 1,8-Naphthalimide Derivatives | Hole-Blocking Layer, Host Material | High electron affinity, High triplet energy, Morphological stability. nih.gov |

| Perylene Bisimide (PBI) Derivatives | n-type Charge Transport | Charge mobility influenced by molecular packing and substituents. rylene-wang.com |

Field-Effect Transistors (OFETs)

The development of n-type organic semiconductors is crucial for the realization of complementary circuits in organic electronics. The electron-withdrawing imide groups in this compound suggest its potential as an n-type material for organic field-effect transistors (OFETs). Research on related naphthalene bisimides has shown their capability as solution-processable materials for n-channel transistors. The performance of these OFETs is highly dependent on the molecular packing in the solid state, which influences the charge carrier mobility. The ability to process these materials from solution opens up possibilities for low-cost, large-area fabrication of electronic devices. The fabrication of OFETs involves depositing the organic semiconductor onto a substrate with source, drain, and gate electrodes, and the performance is characterized by its transfer and output characteristics. youtube.com

Polymer Chemistry and Functional Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of rigid and planar units like biphthalimide into the polymer backbone can further enhance these properties.

Monomers for High-Performance Polyimides and Copolymers

This compound and its derivatives can be envisioned as dianhydride monomers for the synthesis of polyimides. The reaction of a dianhydride with a diamine is a common route to produce polyimides. The structure of both the dianhydride and the diamine monomers dictates the final properties of the polymer. For instance, the use of aromatic dianhydrides generally leads to polyimides with better thermomechanical properties compared to those synthesized from cycloaliphatic dianhydrides. nih.govrsc.org Conversely, cycloaliphatic dianhydrides can improve the optical transparency of the resulting polyimide films. nih.govrsc.org The choice of diamine also plays a critical role; for example, diamines containing bulky substituents can increase the solubility of the polyimides.

A study on the high-temperature cure of N-(2-biphenylenyl)-4-[2′-phenylethynyl]phthalimide, a difunctional monomer, demonstrated the formation of a homopolymer with a high glass transition temperature. This highlights the potential of using functionalized phthalimide-based monomers to create cross-linked, high-performance polymer networks.

| Monomer Type | Resulting Polyimide Properties |

| Aromatic Dianhydrides | Enhanced thermomechanical stability. nih.govrsc.org |